2-Chloro-5-hydroxypyridine

描述

Significance of Pyridine (B92270) Derivatives in Modern Chemistry and Biology

Pyridine and its derivatives are a class of heterocyclic aromatic compounds that are fundamental in both nature and synthetic chemistry. nih.gov They are integral components of various natural products, including some vitamins and alkaloids. researchgate.net The pyridine ring system is a crucial scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and analgesic properties. researchgate.netresearchgate.netsciencepublishinggroup.com Their versatility also extends to materials science and chemosensing applications. nih.govresearchgate.net The ability to modify the pyridine ring with different functional groups allows for the precise tuning of a molecule's chemical and biological properties, making pyridine derivatives invaluable in drug discovery and development. ontosight.ai

Unique Structural Attributes of 2-Chloro-5-hydroxypyridine within Pyridine Chemistry

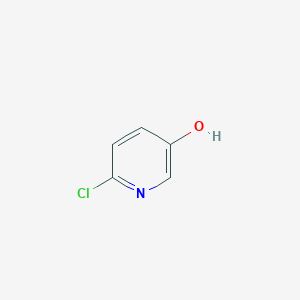

The structure of this compound, with the molecular formula C5H4ClNO, is characterized by a pyridine ring substituted with a chlorine atom at the second position and a hydroxyl group at the fifth position. innospk.comontosight.ai This specific arrangement of an electron-withdrawing chlorine atom and an electron-donating hydroxyl group on the aromatic ring imparts a unique reactivity to the molecule. innospk.com The chlorine atom is a reactive site, susceptible to nucleophilic substitution reactions, which is a key feature in its role as a synthetic intermediate. innospk.comchemimpex.com The hydroxyl group can also be functionalized, allowing for the creation of diverse molecular architectures with tailored biological activities. innospk.com This combination of functional groups makes this compound a versatile and valuable building block in organic synthesis. innospk.comontosight.ai

Historical Context and Evolution of Research on Chlorohydroxypyridines

The study of pyridine chemistry dates back to the mid-19th century with its initial isolation from coal tar. The systematic investigation of substituted pyridines, including chlorohydroxypyridines, gained significant traction throughout the 20th century as their importance in pharmaceuticals and other applications became evident. Early research focused on the fundamental reactions and properties of these compounds. Over time, with the development of more sophisticated analytical and synthetic techniques, the focus shifted towards the targeted synthesis of specific isomers for particular applications. The synthesis of this compound itself has been the subject of research, with various methods developed to improve yield and efficiency. For instance, a two-step procedure starting from 5-amino-2-chloropyridine (B41692) has been reported. tandfonline.com An alternative synthesis from 2-chloro-5-iodopyridine (B1352245) has also been described, highlighting the ongoing efforts to optimize the production of this key intermediate. tandfonline.comtandfonline.com The evolution of research in this area reflects a broader trend in organic chemistry towards more precise and efficient molecular design and synthesis.

Overview of Major Research Domains for this compound

The unique chemical properties of this compound have led to its application in several key research areas:

Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. innospk.comchemimpex.com A notable example is its use in the creation of ABT-594, a potent, non-opioid analgesic agent that acts on neuronal nicotinic acetylcholine (B1216132) receptors. tandfonline.com Its derivatives are also investigated for their potential in treating neurological disorders. chemimpex.com

Agrochemicals: The compound is utilized in the formulation of agrochemicals, including herbicides and fungicides, contributing to crop protection and agricultural productivity. innospk.comchemimpex.com

Materials Science: this compound finds applications in the development of specialized materials, such as polymers and coatings, due to its ability to be incorporated into larger molecular structures. chemimpex.com

Biochemical Research: Researchers use this compound to study enzyme interactions and metabolic pathways. chemimpex.com It has been shown to be an inhibitor of enzymes like aminopeptidase (B13392206), carboxypeptidase, and dipeptidase. biosynth.com It also plays a role in studying the mechanism of certain enzymes and the bioreduction of compounds like mitomycin C. sigmaaldrich.com

Compound Information Table

| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 6-Chloropyridin-3-ol, 2-Chloro-5-pyridinol | 41288-96-4 | C5H4ClNO | 129.54 g/mol |

| 5-Amino-2-chloropyridine | 5350-93-6 | C5H5ClN2 | 128.56 g/mol | |

| 2-Chloro-5-iodopyridine | 69045-78-9 | C5H3ClIN | 239.44 g/mol | |

| ABT-594 | (R)-5-(2-Azetidinylmethoxy)-2-chloropyridine | 161492-48-2 | C9H11ClN2O | 198.65 g/mol |

| Mitomycin C | 50-07-7 | C15H18N4O5 | 334.33 g/mol |

Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 155-161 °C |

| Boiling Point | 351.9 °C |

| Flash Point | 166.6 °C |

| Density | 1.4 g/cm³ |

| pKa | ~8–10 (estimated) |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-chloropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO/c6-5-2-1-4(8)3-7-5/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCOOWROABTXDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356120 | |

| Record name | 2-Chloro-5-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41288-96-4 | |

| Record name | 2-Chloro-5-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Chloro 5 Hydroxypyridine and Its Analogues

Strategies for Regioselective Synthesis of 2-Chloro-5-hydroxypyridine

The regioselective synthesis of this compound is critical for its use as a building block in more complex molecules. innospk.com Researchers have developed several methodologies to control the placement of the chloro and hydroxyl groups on the pyridine (B92270) ring.

Multistep Synthesis Approaches

A common route to synthesize this compound involves a two-step procedure starting from 5-amino-2-chloropyridine (B41692). tandfonline.com This method proceeds by converting the amino group into a diazonium salt, which is subsequently substituted by a hydroxyl group. tandfonline.com Another multistep approach begins with 3-Bromo-2-hydroxy-5-nitropyridine, involving a four-step reaction sequence to yield a related compound, 2-Chloro-3-Bromo-5-Hydroxypyridine. chemicalbook.com The synthesis of 2-chloro-5-nitropyridine, a precursor, can be achieved from ethyl 2-chloroacrylate (B1238316) and nitromethane (B149229) through a series of addition, condensation, and cyclization reactions. google.com

Alternative and Optimized Synthetic Routes

To improve efficiency and reduce costs, alternative synthetic pathways have been explored. One notable route starts from 2-aminopyridine (B139424), which is converted in two steps to 2-chloro-5-iodopyridine (B1352245). tandfonline.com This intermediate then undergoes a lithium-halogen exchange, followed by reaction with trimethyl borate (B1201080) and subsequent oxidation with hydrogen peroxide to yield this compound. tandfonline.com This method provides an isolated yield of 66%. tandfonline.com

Other starting materials have also been utilized. chemicalbook.com For instance, 2-Chloro-5-acetoxypyridine can be hydrolyzed using potassium carbonate in methanol (B129727) to produce the target compound in 96% yield. chemicalbook.com Another approach involves the hydroxydeboronation of 2-Chloropyridine-5-boronic acid using hydrogen peroxide or meta-chloroperbenzoic acid under mild conditions. researchgate.net A patented method describes the demethylation of 2-chloro-5-methoxypyrimidine (B1297454) using a hydrobromic acid-methionine system, which serves as a less expensive and more stable alternative to boron tribromide, improving both yield and purity. patsnap.com

Table 1: Comparison of Alternative Synthetic Routes for this compound

| Starting Material | Key Reagents | Yield | Reference |

|---|---|---|---|

| 2-Chloro-5-iodopyridine | n-BuLi, Trimethyl borate, H₂O₂ | 66% | tandfonline.com |

| 2-Chloro-5-acetoxypyridine | Potassium carbonate, Methanol | 96% | chemicalbook.com |

| 2-Chloro-5-methoxypyrimidine | Hydrobromic acid, Methionine | 70-80% | patsnap.com |

| 2-Chloropyridine-5-boronic acid | Hydrogen peroxide or m-CPBA | N/A | researchgate.net |

Large-Scale Synthetic Development and Process Optimization

For industrial applications, developing large-scale, cost-effective, and environmentally friendly syntheses is crucial. A significant advancement is the solvent-free chlorination of 2-hydroxypyridines using an equimolar amount of phosphorus oxychloride (POCl₃). semanticscholar.org This method avoids the use of excess POCl₃, which is a common issue in smaller-scale lab preparations, thus reducing waste and improving safety. semanticscholar.org

The procedure involves heating the 2-hydroxypyridine (B17775) substrate with POCl₃ in a sealed reactor at high temperatures (around 140 °C). semanticscholar.org A key optimization for 2-hydroxypyridine substrates is that they can act as their own base, eliminating the need for an additional organic base like pyridine. semanticscholar.org This process is suitable for multigram to kilogram scale preparations and generally results in high yields and purity of the chlorinated products. semanticscholar.org

Table 2: Large-Scale Chlorination of 2-Hydroxypyridine Derivatives

| Substrate (0.5 mole scale) | Reagents | Temperature | Work-up | Yield | Reference |

|---|---|---|---|---|---|

| 2-Hydroxy-5-bromopyridine | POCl₃ | 140 °C | Filtration | High | semanticscholar.org |

| 2-Hydroxy-5-nitropyridine (B147068) | POCl₃ | 140 °C | Filtration | 93% | semanticscholar.org |

Elimination of Chromatographic Purifications in Industrial-Scale Synthesis

A major goal in process optimization for industrial synthesis is the elimination of costly and time-consuming chromatographic purifications. While laboratory-scale syntheses of this compound often rely on silica (B1680970) gel chromatography for purification, this is not practical for large quantities. tandfonline.com

The development of optimized and large-scale methods allows for purification through simpler techniques. For example, the solvent-free chlorination method using equimolar POCl₃ results in products that can be purified by straightforward filtration or distillation. semanticscholar.org Similarly, the hydrolysis of 2-Chloro-5-acetoxypyridine yields a solid product that can be used without further purification after extraction and drying. chemicalbook.com The demethylation of 2-chloro-5-methoxypyrimidine also employs recrystallization from ethanol (B145695) as the final purification step, avoiding chromatography. patsnap.com These advancements are critical for making the synthesis of this compound economically viable on an industrial scale.

Innovative Synthetic Techniques in Pyridine Functionalization

The functionalization of the pyridine ring is a cornerstone of medicinal and agricultural chemistry. Modern techniques are continuously being developed to enhance efficiency, safety, and scalability.

Continuous Flow Reaction Modules for Bioactive Derivatives

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceutical ingredients. acs.org This technique offers improved process control, enhanced safety for exothermic reactions, and streamlined multistep syntheses. acs.orgresearchgate.net

In the context of pyridine derivatives, a continuous-flow protocol has been successfully developed for the O-difluoromethylation of 3-hydroxypyridine (B118123) building blocks, which are structurally related to this compound. researchgate.net This method allows for the safe and scalable production of bioactive intermediates for clinical evaluation. researchgate.net The use of continuous flow reactors enables precise control over reaction parameters, leading to high yields and purity. researchgate.net Companies are now specializing in using such continuous flow processes for the industrial production of intermediates like this compound. innospk.com This approach is particularly advantageous for synthesizing complex derivatives and can be integrated into automated, multistep manufacturing processes. acs.org

Cyclization Reactions in Pyridine Ring Construction

The construction of the pyridine ring itself is most commonly achieved through condensation or cyclization reactions. numberanalytics.combaranlab.org Cyclization strategies involve forming the pyridine ring from a linear precursor, a method particularly useful for synthesizing complex derivatives. numberanalytics.com These reactions often rely on the intramolecular reaction between a carbonyl group and an amino group to form the heterocyclic ring. kyoto-u.ac.jp

One of the foundational methods is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia (B1221849) to create (after oxidation) a symmetrically substituted pyridine. baranlab.org Modern variations of cyclization reactions offer more complex pathways. For example, intramolecular cyclization of 3-(arylethynyl)pyridines using potassium ethyl xanthate and molecular iodine can produce valuable thienopyridine structures. wiley.com Another approach involves a sequence of a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, and a 6π-3-azatriene electrocyclization, which allows for a one-pot synthesis of polysubstituted pyridines from aldehydes, phosphorus ylides, and propargyl azide. organic-chemistry.org

Precursor Chemistry and Intermediate Transformations

The specific functionalities on the pyridine ring are often introduced through transformations of precursor molecules. The synthesis of intermediates is a critical aspect of obtaining the final desired compound.

Synthesis from 2-Amino-5-nitropyridine (B18323) via Hydrolysis and Chlorination (Analogous to 2-Chloro-5-nitropyridine synthesis)

A well-established route to obtaining 2-chloro-5-nitropyridine, an important intermediate, begins with 2-aminopyridine. kuisbiochemical.comgoogle.com The synthesis proceeds in three main steps:

Nitration : 2-aminopyridine is nitrated using a mixture of nitric and sulfuric acids (mixed acid) to introduce a nitro group at the 5-position, yielding 2-amino-5-nitropyridine. kuisbiochemical.com

Hydrolysis : The amino group of 2-amino-5-nitropyridine is then hydrolyzed under acidic conditions to a hydroxyl group, forming 2-hydroxy-5-nitropyridine. kuisbiochemical.comgoogle.com

Chlorination : Finally, the hydroxyl group is replaced with a chlorine atom. This is typically achieved by heating 2-hydroxy-5-nitropyridine with a chlorinating agent like a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) to yield the target compound, 2-chloro-5-nitropyridine. kuisbiochemical.comchemicalbook.com This multi-step process highlights a common strategy where functional groups are sequentially introduced and modified to build the desired molecular architecture. google.com

Utilization of 2-Halogenated Acrylate (B77674) as Initial Raw Material (Analogous System)

An alternative and innovative approach for synthesizing pyridine precursors involves building the ring from acyclic starting materials. One such method uses a 2-halogenated acrylate as the initial raw material to produce 2-hydroxy-5-nitropyridine. google.com This process utilizes a one-pot method that avoids harsh nitration and diazotization reactions. google.com

The key steps are:

An addition reaction between a 2-halogenated acrylate (e.g., methyl 2-chloroacrylate) and nitromethane, catalyzed by an organic base. google.com

Condensation with an orthoformic acid triester, catalyzed by a Lewis acid. google.com

Pyridine cyclization, typically using ammonia, to form the 2-hydroxy-5-nitropyridine intermediate. google.com

This method is noted for its high atom economy, safety, and the use of inexpensive, readily available raw materials. google.com The specificity of the 2-hydroxyl group's position ensures high selectivity in the subsequent chlorination step to produce 2-chloro-5-nitropyridine. google.com

| Step | Reactants | Catalyst/Reagent | Temperature | Duration |

|---|---|---|---|---|

| Addition | 2-Halogenated acrylate, Nitromethane | Organic Base | 40-65 °C | 2-8 hours |

| Condensation | Intermediate from Step 1, Triethyl orthoformate | Lewis Acid | 90-100 °C | 5-12 hours |

| Cyclization | Intermediate from Step 2 | Ammonia | 50-65 °C | 2-8 hours |

Formation of 2-Chloro-5-trichloromethylpyridine from 2-Chloro-5-methylpyridine (B98176) (Analogous System)

The functionalization of existing substituents on the pyridine ring is a crucial strategy for creating valuable intermediates. An example is the conversion of 2-chloro-5-methylpyridine into 2-chloro-5-trichloromethylpyridine, an intermediate used in the synthesis of certain herbicides. google.comepo.org This transformation is achieved through the chlorination of the methyl group. google.com The process typically involves passing chlorine gas through a solution of 2-chloro-5-methylpyridine in a high-boiling solvent, often in the presence of a free radical initiator like benzoyl peroxide. google.comepo.orgsihaulichemicals.com The resulting 2-chloro-5-trichloromethylpyridine can then be used in further synthetic steps. google.com

Atom Economy and Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, guided by the principles of green chemistry and atom economy. numberanalytics.com The synthesis of pyridine derivatives is increasingly being optimized to align with these principles. benthamscience.comresearchgate.net Traditional methods often involve harsh conditions, toxic chemicals, and the generation of significant waste. benthamscience.com

Key green chemistry strategies being applied to pyridine synthesis include:

Minimizing Waste : One-pot multicomponent reactions are employed to reduce the number of synthetic steps, which in turn minimizes waste and improves efficiency. benthamscience.comresearchgate.net The synthesis of 2-hydroxy-5-nitropyridine from halogenated acrylates is an example of a one-pot method with high atom economy. google.com

Use of Catalysts : Transition metal catalysts and biocatalysts (enzymes) are used to facilitate reactions under milder conditions, reducing energy consumption and by-product formation. numberanalytics.com

Safer Solvents and Reagents : The use of environmentally benign solvents like ionic liquids (ILs) is gaining traction. ILs are non-volatile and can act as both solvents and catalysts, and their properties can be tuned for specific reactions. benthamscience.comresearchgate.net Furthermore, reducing the stoichiometry of hazardous reagents, such as the use of equimolar POCl₃ instead of a large excess for chlorination, significantly improves the safety and environmental profile of the synthesis. nih.govsemanticscholar.org

Energy Efficiency : Microwave-assisted synthesis has been shown to dramatically shorten reaction times and improve yields in the creation of pyridine derivatives, contributing to a more energy-efficient process. nih.gov

These approaches collectively contribute to the development of more sustainable and economically viable methods for producing this compound and related compounds. benthamscience.comresearchgate.net

Reactivity and Mechanistic Investigations of 2 Chloro 5 Hydroxypyridine

Nucleophilic and Electrophilic Reactivity of Pyridine (B92270) Ring System

The pyridine ring, a heterocyclic aromatic compound, exhibits a reactivity that is distinct from its carbocyclic analog, benzene (B151609). wikipedia.org The presence of the electronegative nitrogen atom significantly influences the electron distribution within the ring, leading to a general deactivation towards electrophilic attack and an enhanced susceptibility to nucleophilic substitution. wikipedia.orguoanbar.edu.iq

The nitrogen atom in the pyridine ring exerts an electron-withdrawing inductive effect (-I effect), which reduces the electron density at the carbon atoms. uoanbar.edu.iqgcwgandhinagar.com This effect is particularly pronounced at the α (2- and 6-) and γ (4-) positions, making these sites electron-deficient. uoanbar.edu.iq Consequently, electrophilic aromatic substitution reactions, which are characteristic of benzene, are suppressed in pyridine and its derivatives. wikipedia.org When such reactions do occur, they typically proceed at the β (3- and 5-) positions, which are comparatively more electron-rich. wikipedia.orguoanbar.edu.iq

Conversely, the electron-deficient nature of the 2- and 4-positions makes them prime targets for nucleophilic attack. wikipedia.orguoanbar.edu.iq The reactivity of pyridine towards nucleophiles is so pronounced that it can be compared to a benzene ring bearing strongly electron-withdrawing groups. uoanbar.edu.iq The stability of the intermediate formed during nucleophilic attack, a negatively charged species known as a carbanion, is enhanced by the electron-withdrawing nitrogen atom, further facilitating this type of reaction. uomosul.edu.iq

Substitution Reactions Involving Chlorine and Hydroxyl Functional Groups

The chlorine and hydroxyl groups on the 2-chloro-5-hydroxypyridine ring are key sites for chemical modification, enabling its use as a versatile intermediate in the synthesis of more complex molecules. innospk.comontosight.aichemimpex.com

The chlorine atom at the 2-position is particularly susceptible to nucleophilic substitution. innospk.com This reactivity is a cornerstone of its utility in organic synthesis, allowing for the introduction of a wide range of functional groups. chemimpex.com The hydroxyl group at the 5-position can also be functionalized, further expanding the synthetic possibilities. innospk.com

Palladium-Mediated Reactions for Annulated Systems (Related Chloropyridines)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and chloropyridines are often employed as substrates in these transformations. acs.orgresearchgate.netacs.org These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing efficient routes to complex molecular architectures, including annulated (fused-ring) systems. beilstein-journals.orgrsc.org

For instance, palladium complexes supported by specific phosphine (B1218219) ligands have proven to be highly effective catalysts for the amination of a variety of aryl halides, including chloropyridines. acs.orgresearchgate.net These catalyst systems can operate under mild conditions and are tolerant of a wide range of functional groups. acs.org The development of such catalysts has significantly broadened the scope of reactions available for the functionalization of chloropyridine scaffolds. Furthermore, palladium-catalyzed intramolecular C-H activation provides a powerful strategy for constructing fused heterocyclic systems. rsc.org

The versatility of palladium catalysis extends to tandem processes, where multiple bond-forming events occur in a single pot. For example, the palladium-catalyzed arylation of anilines can be followed by an intramolecular C-N coupling to construct tricyclic aza-heterocycles. acs.org These methodologies highlight the power of palladium catalysis in the synthesis of complex, annulated structures from chloropyridine precursors.

Aromatic Substitution Catalyzed by Microsomal Glutathione (B108866) S-Transferase 1 (Related 2-Chloropyridines)

The metabolism of xenobiotics, including various 2-chloropyridine (B119429) derivatives, can be catalyzed by enzymes such as microsomal glutathione S-transferase 1 (MGST1). nih.govresearchgate.netsigmaaldrich.comresearchgate.net This enzyme facilitates the nucleophilic aromatic substitution of the chlorine atom with the endogenous tripeptide glutathione (GSH). nih.govresearchgate.net

Studies have shown that various 2-chloropyridine derivatives are metabolized to their corresponding 2-glutathionyl-pyridine conjugates. nih.govresearchgate.net This reaction involves the displacement of the chlorine atom by the sulfur atom of the cysteine residue in glutathione. researchgate.netscispace.com The formation of these glutathione adducts is a key step in the detoxification and elimination of these compounds from the body. The reaction is influenced by the nature and position of other substituents on the pyridine ring. nih.govresearchgate.net

The rate of the glutathione S-transferase-catalyzed reaction is significantly affected by the electronic properties of the substituents on the 2-chloropyridine ring. nih.govresearchgate.net The presence of strong electron-withdrawing groups enhances the electrophilicity of the carbon atom bearing the chlorine, thereby accelerating the rate of nucleophilic attack by glutathione. nih.govscribd.com

Oxidation and Reduction Pathways of this compound

The oxidation and reduction of this compound can lead to a variety of products, depending on the reaction conditions and the reagents employed.

Oxidation of the pyridine nitrogen to form a pyridine N-oxide is a common reaction for pyridine and its derivatives. wikipedia.org This transformation can alter the reactivity of the ring, often facilitating electrophilic substitution at the 2- and 4-positions. wikipedia.org Subsequent deoxygenation can then restore the pyridine ring. wikipedia.org In the context of this compound, oxidation could potentially occur at the nitrogen atom.

An alternative synthesis of this compound itself involves an oxidation step. tandfonline.com In this procedure, a boronic acid intermediate is oxidized using hydrogen peroxide to yield the final hydroxylated product. tandfonline.com

Reduction of the pyridine ring is also possible, typically requiring strong reducing agents. For example, catalytic hydrogenation can lead to the corresponding piperidine (B6355638) derivative. In a different context, the reduction of an ester group on a chloropyridine has been used to prepare the corresponding alcohol. google.com While specific studies on the reduction of this compound are not detailed in the provided context, general principles of pyridine chemistry suggest that both the ring and the chloro substituent could be targeted for reduction under appropriate conditions.

Complexation and Coordination Chemistry Studies

Pyridine derivatives are highly versatile ligands in coordination chemistry due to the lone pair of electrons on the nitrogen atom, which can form coordinate bonds with metal ions. cdnsciencepub.com this compound and its analogs serve as key intermediates and ligands in the synthesis of various metal complexes. chemimpex.com They can coordinate with a wide array of transition metals, including palladium(II), platinum(II), copper(II), osmium, rhenium, and uranium. researchgate.netacs.orgnih.gov

In some cases, the ligand's structure within the complex can be influenced by the metal center. For example, 5-chloro-2-hydroxypyridine (B146416) has been observed to exist in a zwitterionic form (5-chloropyridinium-2-olate) when forming complexes with copper. sigmaaldrich.com The functional groups on the pyridine ring, such as the chloro and hydroxyl groups, can significantly alter the electronic properties and steric environment of the metal center, thereby influencing the physicochemical properties and catalytic activity of the resulting complexes. acs.org

| Ligand Type | Metal Ion Examples | Resulting Complex Type | References |

| 5-Chloro-3-hydroxypyrid-2-one | Mo, W, Os, U, Re, Pd, Pt, Ru, Rh, Ir | Various coordination complexes | researchgate.net |

| Substituted Pyridines | Pd(II) | Square-planar di- and tetrasubstituted complexes | acs.org |

| 2-Amino-3-hydroxypyridine Schiff Base | Cu(II), Co(II), Ni(II), Mn(II), UO₂(II) | Schiff base metal complexes | nih.gov |

| 5-Chloro-2-hydroxypyridine | Cu(II) | Copper complex with zwitterionic ligand | sigmaaldrich.com |

The formation of complexes between pyridine-based ligands and metal ions is frequently dependent on the pH of the solution. acs.orgrsc.org The pH dictates the protonation state of the ligand's functional groups, particularly the pyridine ring nitrogen and any hydroxyl groups. cdnsciencepub.com Protonation of the nitrogen atom prevents it from acting as a Lewis base to coordinate with a metal cation.

This pH dependency is a critical factor in controlling complex formation and stability. For example, the coordination of a metal to a pyridine-based macrocyclic ligand can be switched on or off within a specific pH range (e.g., pH 6-8), which corresponds to the deprotonation of a functional group on the ligand. rsc.org Similarly, the equilibrium of some pyridine derivatives can be reversibly shifted by changing the pH. In one study, an intramolecular cyclization between a pyridine nitrogen and an aldehyde moiety was found to be entirely controlled by pH; the cyclized, ring-closed form was stable under acidic conditions, while the ring-opened form was favored under basic conditions. acs.org This demonstrates how pH modulates the nucleophilicity of the pyridine nitrogen, a key factor in its ability to form complexes.

Ambidentate Nucleophilic Behavior in Hydroxypyridines

Hydroxypyridines are classified as ambidentate nucleophiles, meaning they possess at least two distinct nucleophilic sites that can react with electrophiles. researchgate.netresearchgate.net The primary reactive sites are the nitrogen atom of the pyridine ring and the oxygen atom of the exocyclic hydroxyl group. researchgate.net This dual reactivity leads to potential issues of regioselectivity in chemical reactions.

The site at which a hydroxypyridine reacts with an electrophile is highly dependent on the position of the hydroxyl group on the ring. researchgate.netresearchgate.net This regioselectivity has been studied systematically:

2-Hydroxypyridine (B17775) acts as a classic ambident nucleophile, reacting at both the nitrogen and oxygen atoms to yield a mixture of N-substituted and O-substituted products. researchgate.netresearchgate.net

3-Hydroxypyridine (B118123) shows a strong preference for reaction at the oxygen atom, forming O-substituted products. researchgate.netresearchgate.net

4-Hydroxypyridine reacts selectively at the nitrogen atom, leading to N-substituted products. researchgate.netresearchgate.net

The underlying reasons for this selectivity can be explored using computational methods. The RegioSQM method, for instance, predicts the regioselectivity of electrophilic aromatic substitutions by calculating the free energies of protonation at all potential sites, identifying the most nucleophilic center. amazonaws.com

| Hydroxypyridine Isomer | Site of Electrophilic Attack | Product Type | References |

| 2-Hydroxypyridine | Nitrogen and Oxygen | Mixture of N- and O-alkylation | researchgate.netresearchgate.net |

| 3-Hydroxypyridine | Oxygen | O-alkylation | researchgate.netresearchgate.net |

| 4-Hydroxypyridine | Nitrogen | N-alkylation | researchgate.netresearchgate.net |

Factors Influencing Tautomeric Equilibrium:

Substitution: The nature and position of substituents on the pyridine ring can shift the equilibrium. For 2-hydroxypyridine derivatives, chlorination at the 5-position (as in this compound) has been shown experimentally and theoretically to strongly stabilize the hydroxypyridine (OH) tautomer in the gas phase. nih.gov

Solvent Polarity: The solvent plays a critical role. The pyridone tautomer is significantly more polar than the hydroxypyridine form. wuxibiology.com Consequently, while the hydroxypyridine form may be favored in the gas phase or in non-polar solvents, the equilibrium shifts dramatically toward the pyridone form in polar solvents like water. nih.govwuxibiology.comacs.org Water molecules can form hydrogen bonds with the pyridone, further stabilizing this tautomer. wuxibiology.comacs.org

This tautomeric equilibrium directly governs the molecule's nucleophilic behavior. The hydroxypyridine form reacts via its oxygen atom, behaving like a phenol (B47542) derivative, while the pyridone form presents a nucleophilic nitrogen atom, reacting in a manner similar to an amide. researchgate.netmdpi.com Therefore, the dominant tautomer under specific reaction conditions will determine the regiochemical outcome of reactions with electrophiles. rsc.org

| Factor | Influence on Equilibrium | Dominant Form | References |

| Ring Substitution | 5-chloro substitution on 2-hydroxypyridine | Stabilizes hydroxypyridine (OH) form in gas phase | nih.gov |

| Solvent | Increasing solvent polarity | Stabilizes the more polar pyridone (C=O) form | nih.govwuxibiology.com |

| Phase | Gas phase | Favors hydroxypyridine (OH) form | nih.gov |

| Phase | Aqueous solution | Favors pyridone (C=O) form | wuxibiology.comacs.org |

Derivatives and Analogues of 2 Chloro 5 Hydroxypyridine: Design and Functionalization

Synthesis of Substituted 2-Chloro-5-hydroxypyridine Analogues

The synthesis of substituted analogues of this compound is a key area of research, driven by the quest for novel compounds with enhanced or specific biological activities. Methodologies focus on the introduction of additional functional groups and the extension of substituents at various positions on the pyridine (B92270) ring.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For this compound, SAR studies involve the synthesis of a library of analogues with diverse functional groups to probe interactions with biological targets.

The hydroxyl and chloro groups on the parent molecule are primary sites for functionalization. innospk.comontosight.ai The hydroxyl group can be a handle for introducing new functionalities, which can influence properties like solubility and hydrogen bonding capabilities. vulcanchem.com The chlorine atom, being a halogen, is a reactive site for nucleophilic substitution and cross-coupling reactions, allowing for the attachment of various other groups. vulcanchem.com

A general method for creating diverse pyridine libraries involves a regioselective halogen-metal exchange of dihalopyridines followed by reaction with a trialkylborate to form boronic acids or esters. researchgate.net These intermediates can then undergo palladium-catalyzed Suzuki cross-coupling reactions with a range of aryl halides to produce new substituted pyridines. researchgate.net

Table 1: Examples of Functional Group Modifications on the Pyridine Ring

| Starting Material | Reagent(s) | Functional Group Introduced | Resulting Analogue Class |

| This compound | Alkyl Halides/Base | Alkoxy Group | Ether Derivatives |

| This compound | Acyl Halides/Base | Ester Group | Ester Derivatives |

| 2,5-Dihalopyridine | 1. n-BuLi 2. B(OR)₃ 3. Aryl Halide/Pd Catalyst | Aryl Group | Biaryl Pyridine Derivatives |

| 2-Chloro-5-nitropyridine | Formylating/Hydroxylating agents | Aldehyde, Hydroxyl | Substituted Pyridine Aldehydes |

This table provides illustrative examples of synthetic strategies and is not exhaustive.

The design of derivatives with extended substituents aims to explore larger chemical spaces and optimize interactions with biological targets. This can involve the introduction of longer alkyl chains, aryl groups, or heterocyclic moieties.

One strategy involves the use of multi-step synthetic sequences. For instance, a starting material like 3-benzyloxy-phenol can undergo electrophilic aromatic substitution and Mitsunobu-like reactions to introduce extended side chains. openmedicinalchemistryjournal.com These fragments can then be coupled with a suitably functionalized pyridine core. The synthesis of BACE-1 inhibitors with extended P1 substituents showcases this approach, where complex side chains are built and then attached to a core structure. openmedicinalchemistryjournal.com

Continuous flow reaction modules are also being employed for the efficient and scalable synthesis of derivatives. researchgate.net For example, 2-chloro-5-(chloromethyl)pyridine (B46043) can be used in a flow reactor to synthesize a key intermediate, 2-chloro-5-(hydrazinylmethyl)pyridine (B1393759), which is then reacted with various aromatic aldehydes to form hydrazone compounds with extended aromatic substituents. researchgate.net

Table 2: Research Findings on Derivatives with Extended Substituents

| Derivative Class | Synthetic Approach | Key Intermediates | Application/Significance |

| Hydrazone Derivatives | Continuous flow reaction of 2-chloro-5-(hydrazinylmethyl)pyridine with aromatic aldehydes. | 2-Chloro-5-(hydrazinylmethyl)pyridine | Potential antimicrobial and anti-malarial agents. researchgate.net |

| Biphenyl Ether Derivatives | Multi-step synthesis involving Mitsunobu-like reactions and subsequent coupling. | Aryl halides, functionalized phenols. | BACE-1 inhibitors for potential Alzheimer's disease treatment. openmedicinalchemistryjournal.com |

| Pyrazolo[3,4-b]pyridines | Three-component condensation reaction. | Aldehydes, 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine, 3-(cyanoacetyl)indole. | Medicinally significant compounds. nih.gov |

This table summarizes findings from cited research and is intended to be representative.

Applications of Derivatization in Modulating Biological Activity

The derivatization of this compound is a powerful tool for modulating its biological activity. By systematically altering its structure, researchers can fine-tune its properties to enhance potency, selectivity, and pharmacokinetic profiles for various therapeutic applications. innospk.comresearchgate.net

For example, derivatives of this compound have been investigated for their potential as non-opioid analgesic agents. researchgate.nettandfonline.com Structure-activity studies of analogues related to the potent analgesic agent ABT-594 revealed that the 2-chloro substituent on the pyridine ring is an important contributor to its potent analgesic activity. researchgate.net

The introduction of different substituents can lead to a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. ontosight.ai The imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine ring systems, which can be synthesized from pyridine precursors, are known to exhibit a broad spectrum of biological activities, acting as GABA-A receptor agonists, proton pump inhibitors, and more. mdpi.com The nature and position of substituents on these fused ring systems significantly influence their activity. For instance, the presence of a chlorine atom at the para position of a phenyl group in certain imidazopyridine derivatives was found to increase activity against both Gram-positive and Gram-negative bacteria. mdpi.com

Characterization of Novel Derivatives through Advanced Analytical Techniques

The characterization of newly synthesized derivatives is crucial to confirm their structure and purity. A combination of advanced analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure of novel derivatives. researchgate.net These techniques provide detailed information about the chemical environment of hydrogen and carbon atoms, allowing for the verification of the intended molecular framework and the position of substituents. researchgate.netresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of a compound, confirming its molecular formula. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule by detecting the vibrations of chemical bonds. researchgate.net

X-ray Crystallography: For crystalline derivatives, X-ray diffraction studies can provide the definitive three-dimensional structure of the molecule in the solid state. This technique was used to confirm that 2-hydroxy-5-nitropyridine (B147068) exists in the oxo-form in the solid state. researchgate.net

Table 3: Analytical Techniques for Characterization

| Technique | Information Provided | Reference |

| ¹H and ¹³C NMR Spectroscopy | Detailed molecular structure and chemical environment of atoms. | researchgate.netresearchgate.netresearchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. | researchgate.net |

| Infrared (IR) Spectroscopy | Identification of functional groups. | researchgate.net |

| X-ray Crystallography | Definitive three-dimensional molecular structure in the solid state. | researchgate.net |

This table highlights the primary analytical methods used in the characterization of novel this compound derivatives.

Applications in Advanced Organic Synthesis and Catalysis

2-Chloro-5-hydroxypyridine as a Versatile Synthetic Building Block

This compound is recognized as a valuable and versatile building block in organic chemistry. innospk.comchemimpex.com Its utility stems from the distinct reactivity of its functional groups. The pyridine (B92270) ring itself is a common scaffold in biologically active compounds. researchgate.net The presence of an electron-withdrawing chlorine atom and an electron-donating hydroxyl group on this ring creates specific sites for chemical reactions. innospk.com This dual functionality allows it to participate in a wide range of transformations, including nucleophilic substitutions and coupling reactions, making it an essential intermediate for synthesizing more complex molecules. chemimpex.comontosight.ai

The reactivity of this compound is influenced by its functional groups. The hydroxyl group can be readily functionalized, while the chlorine atom is a reactive site for substitution reactions, enabling the assembly of intricate molecular designs. innospk.com This adaptability makes it a key component in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. innospk.com

| Property | Value |

| Molecular Formula | C₅H₄ClNO |

| Molecular Weight | 129.54 g/mol |

| CAS Number | 41288-96-4 |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 155-158°C |

| Boiling Point | 351.9±22.0 °C at 760 mmHg |

| Table 1: Physicochemical Properties of this compound. innospk.comnih.gov |

The structure of this compound serves as a foundation for building complex molecular architectures. It is a crucial reagent for creating diverse pyridine derivatives and other heterocyclic compounds that are fundamental to drug development and materials science. innospk.com The ability to undergo substitution reactions at the chlorine position is a key feature in the synthesis of these complex molecules. innospk.com For instance, it is employed in the development of heterocyclic compounds that are widely applied in drug discovery. innospk.com

The compound serves as a direct source for incorporating the 2-chloro-5-hydroxy-pyridinyl moiety into larger molecules. The hydroxyl group can participate in reactions typical of alcohols, such as forming ethers, while the chlorine atom can be displaced by various nucleophiles. mdpi.com This allows for the strategic introduction of these specific chemical features, which can be critical for the biological activity or material properties of the final product. The hydroxyl group, for example, can enhance a molecule's ability to form hydrogen bonds, a key interaction in drug design.

Role in the Synthesis of Active Pharmaceutical Ingredients (APIs) and Agrochemicals

This compound is a vital intermediate in the production of both active pharmaceutical ingredients (APIs) and agrochemicals. chemimpex.comontosight.ai In the pharmaceutical sector, it is a building block for various drugs, including those targeting neurological disorders. chemimpex.com In agriculture, it contributes to the synthesis of herbicides and fungicides designed to protect crops and improve productivity. innospk.comchemimpex.com

The compound is also used as a precursor for generating libraries of pyridine-based synthons. researchgate.net These collections of related compounds are invaluable in drug discovery and materials science for screening and identifying new lead compounds with desired properties. By systematically modifying the this compound core, researchers can create a wide array of novel molecules for further investigation. For example, it can be used to prepare 6-halo-pyridin-3-yl-boronic acids, which are themselves versatile intermediates for producing new pyridine libraries via palladium-catalyzed coupling reactions. researchgate.net

Catalytic Applications Involving this compound and its Metal Complexes

While direct catalytic applications of this compound are less common, its derivatives and metal complexes show significant catalytic potential. The broader class of 2-hydroxypyridine (B17775) ligands is known to form complexes with metals like ruthenium, which are active catalysts in reactions such as the hydrogenation of carbon dioxide. researchgate.net The interconversion between the 2-hydroxypyridine and its tautomeric pyridone form within these metal complexes is crucial for their catalytic activity, facilitating processes like hydrogen activation and transfer. dicp.ac.cn

Furthermore, metal complexes derived from related pyridine structures have been shown to exhibit catalytic activity in oxidation reactions. researchgate.net Derivatives of this compound have also been used as ligands in the preparation of metal complexes with potential applications in catalysis. smolecule.com

Medicinal Chemistry and Biological Activity Research

Exploration of Pharmacological Activities of 2-Chloro-5-hydroxypyridine Derivatives

Derivatives of this compound have demonstrated a wide spectrum of biological activities in scientific research. The reactivity of the pyridine (B92270) ring, combined with the electronic properties of the chlorine and hydroxyl substituents, allows for the creation of molecules with potential applications in pharmaceuticals and agrochemicals. chemimpex.comontosight.ai

A significant area of investigation for pyridine derivatives has been in oncology. Various studies have shown that molecules derived from this class of compounds can inhibit the growth of human cancer cells. ontosight.ai For instance, derivatives of 4-Chloro-2-hydroxypyridine have been evaluated for their cytotoxic effects against lung cancer (A549) and breast cancer cell lines. Research into other related structures, such as 4-chloro-5,6-dihydro-2H-pyrans, also demonstrated antiproliferative activity against ovarian (A2780), non-small cell lung (SW1573), and colon (WiDr) cancer cell lines. nih.gov

The antiproliferative efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Studies on various pyridine and related heterocyclic derivatives have reported potent activities. For example, certain indole-bearing pyridine derivatives showed significant cytotoxicity against liver cancer (HepG2) and breast cancer (MCF7) cell lines. tandfonline.com Similarly, novel 2-azetidinone derivatives have been tested against MCF-7, HeLa, and MDA-MB-231 cancer cell lines, with some compounds showing notable potency. zenodo.org

Table 1: Anti-proliferative Activity of Selected Pyridine and Related Derivatives

| Compound Class/Derivative | Cancer Cell Line(s) | Reported Activity (IC50) | Reference(s) |

|---|---|---|---|

| 4-Chloro-2-hydroxypyridine | A549 (Lung) | 12.5 µM | |

| Indolyl Pyridine Derivative (Compound 37) | MCF7 (Breast) | 0.0001 µM | tandfonline.com |

| Indolyl Pyridine Derivative (Compound 37) | HepG2 (Liver) | 0.0158 µM | tandfonline.com |

| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (10b) | AGS (Gastric) | 1.73 µM | nih.gov |

| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (10b) | HepG2 (Liver) | 2.04 µM | nih.gov |

| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (10b) | A549 (Lung) | 3.68 µM | nih.gov |

| 4-(3,4-Dibromo)-phenyl-2-oxo-azetidin Derivative (6f) | MCF-7 (Breast) | 1.02±0.03 µM | zenodo.org |

| 4-(3,4-Dibromo)-phenyl-2-oxo-azetidin Derivative (6f) | HeLa (Cervical) | 1.26±0.03 µM | zenodo.org |

| 4-(3,4-Dibromo)-phenyl-2-oxo-azetidin Derivative (6f) | MDA-MB-231 (Breast) | 1.36±0.03 µM | zenodo.org |

Pyridine derivatives are recognized for their potential as antimicrobial agents, a property that is crucial in the face of rising antibiotic resistance. ontosight.aibohrium.com Research has demonstrated that compounds synthesized from pyridine precursors can inhibit the growth of a variety of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi. bohrium.comnih.gov

For example, newly synthesized pyridine derivatives have been tested against bacteria such as Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, and fungi like Fusarium oxysporum. bohrium.com Other studies on 3-(pyridine-3-yl)-2-oxazolidinone derivatives showed strong antibacterial activity against several Gram-positive bacteria. nih.gov The minimal inhibitory concentration (MIC) is a key metric used to evaluate antimicrobial efficacy, representing the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 2: Antimicrobial and Antifungal Activity of Selected Pyridine Derivatives

| Compound Class/Derivative | Target Organism(s) | Reported Activity (MIC) | Reference(s) |

|---|---|---|---|

| Substituted Mannich Bases (Compounds 12, 15, 16, 17) | B. subtilis, S. aureus, P. aeruginosa, E. coli | 6.25–12.5 μg/mL | nih.gov |

| Substituted Mannich Bases (Compounds 12, 15, 16, 17) | C. albicans, C. gabrata | 12.5 μg/mL | nih.gov |

| Succinimide-maleimide Derivative (5a) | Enterococcus faecalis | 0.25 µM | uobasrah.edu.iq |

| Succinimide-maleimide Derivative (5g) | Enterococcus faecalis | 0.25 µM | uobasrah.edu.iq |

| Succinimide-maleimide Derivative (5a) | Candida albicans | 0.125 µM | uobasrah.edu.iq |

| 3-(pyridine-3-yl)-2-oxazolidinone Derivatives (21b, 21d, 21e, 21f) | S. aureus, S. pneumoniae, E. faecalis, B. subtilis, S. xylosus | Similar to Linezolid | nih.gov |

Oxidative stress, caused by an imbalance between free radicals and antioxidants, is implicated in numerous diseases. Pyridine derivatives have been investigated for their ability to counteract this process. bohrium.com Specifically, 5-hydroxypyridin-4-one derivatives are noted for their antioxidant capabilities, which stem from their ability to chelate metal ions like Fe2+ and Fe3+ and to scavenge reactive oxygen species (ROS). mui.ac.ir

The antioxidant potential of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method and the β-carotene/linoleic acid assay. mui.ac.irgavinpublishers.com For instance, a study on 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives found that compounds with electron-donating groups exhibited potent antioxidant activity, with some showing higher Relative Antioxidant Activity (RAA) than the standard, L-ascorbic acid, in the β-carotene/linoleic acid assay. gavinpublishers.com

Table 3: Antioxidant Activity of Selected Dihydropyridine (DHP) Derivatives

| Compound | Assay | Result (Relative Antioxidant Activity) | Reference(s) |

|---|---|---|---|

| 1,4-DHP Derivative (6a) | β-carotene/linoleic acid | 71% | gavinpublishers.com |

| 1,4-DHP Derivative (6c) | β-carotene/linoleic acid | 80% | gavinpublishers.com |

| 1,4-DHP Derivative (6d) | β-carotene/linoleic acid | 78% | gavinpublishers.com |

| L-ascorbic acid (Reference) | β-carotene/linoleic acid | 49% | gavinpublishers.com |

Derivatives of this compound are valuable intermediates in the synthesis of pharmaceuticals aimed at treating neurological disorders. chemimpex.com Research suggests these compounds can possess both neuroprotective and anti-inflammatory properties. For example, certain derivatives have shown the ability to protect neuronal cells from damage induced by oxidative stress. Furthermore, some derivatives are believed to exert neuroprotective effects by modulating neurotransmitter systems. A patent has been filed for medicinal compounds derived from 3-amino-5-chloro-2-hydroxypyridine (B113382) for use as neuroprotective agents. google.com

The anti-inflammatory activity of pyridine-containing compounds is also well-documented. The oxicam class of non-steroidal anti-inflammatory drugs (NSAIDs), which feature a pyridine moiety, are used to treat inflammatory conditions like osteoarthritis and rheumatoid arthritis. tandfonline.com Studies on other pyridine derivatives, such as those incorporating indole, have demonstrated significant anti-inflammatory activity, in some cases exceeding that of the standard drug indomethacin. tandfonline.com

Emerging research indicates that pyridine derivatives may have potential in managing metabolic disorders like diabetes and hyperlipidemia. zenodo.org While this area is less explored compared to others, some studies point towards these beneficial effects. For instance, research into various plant extracts containing complex molecules has established protocols and endpoints for evaluating antidiabetic and antihyperlipidemic activities, such as the reduction of blood glucose and the normalization of lipid profiles in diabetic rat models. nih.gov

One mechanism relevant to diabetes treatment is the inhibition of enzymes like α-glucosidase, which helps control post-meal blood sugar spikes. Studies on extracts of Rhazya stricta, a plant used in traditional medicine for diabetes, have identified fractions that inhibit α-glucosidase, with some showing IC50 values that indicate potent activity. springermedizin.de While not directly involving this compound, this research highlights a potential pathway through which novel pyridine derivatives could be developed as antidiabetic agents. springermedizin.de

Mechanistic Studies of Biological Action

Understanding the mechanism of action is crucial for drug development. For this compound derivatives, several mechanisms have been proposed to explain their diverse biological activities. The unique structure, with its electron-donating hydroxyl group and electron-withdrawing chlorine atom on a pyridine ring, allows for varied interactions with biological targets.

Anti-proliferative Mechanisms: The anticancer effects of these derivatives are attributed to several pathways. Some compounds are believed to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. Specific molecular targets have been identified, including protein kinase C (PKC) and epidermal growth factor receptor-tyrosine kinase (EGFR-TK). nih.govbiosynth.com Inhibition of these enzymes disrupts signaling pathways essential for cancer cell growth and survival. nih.govbiosynth.com In some cases, the cytotoxic effect is mediated by an increase in intracellular reactive oxygen species (ROS). uobasrah.edu.iq

Antimicrobial Mechanisms: The primary antimicrobial mechanism for certain pyridine derivatives is the disruption of bacterial cell wall synthesis, which leads to cell lysis and death. Other proposed mechanisms include the induction of ROS within the microbes. Molecular docking studies have also been used to predict the binding modes of these compounds to essential bacterial enzymes, providing a hypothesis for their mode of action. nih.gov

Antioxidant Mechanisms: The antioxidant properties of hydroxypyridinone derivatives are largely due to their structure. The α-hydroxyketone moiety allows for the chelation of pro-oxidant metal ions like iron, while the aromatic ring system enables the scavenging of free radicals. mui.ac.ir

Neuroprotective and Anti-inflammatory Mechanisms: Neuroprotection can be achieved by inhibiting enzymes like acetylcholinesterase (AChE) or by blocking glutamate (B1630785) release through NMDA receptor antagonism. biosynth.com The anti-inflammatory effects of pyridine-containing drugs like the oxicams are primarily due to the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of inflammatory prostaglandins. tandfonline.com

Interaction with Molecular Targets and Pathways

This compound and its derivatives exert their biological effects by interacting with a variety of molecular targets and signaling pathways. The presence of the trifluoromethyl group in some derivatives enhances lipophilicity, facilitating penetration of biological membranes to reach intracellular targets. The compound can act as a nucleophile or electrophile depending on the reaction conditions, allowing it to engage in a wide range of chemical transformations and interactions with biological macromolecules.

Derivatives of this compound have been shown to bind to the acetylcholine (B1216132) receptor, a key protein in the nervous system, which may account for their observed antinociceptive (pain-relieving) properties. biosynth.com Furthermore, these compounds can inhibit the growth of cancer cells by binding to the alpha subunit of protein kinase C (PKC), a crucial enzyme in cell signaling pathways. biosynth.com They have also been found to block NMDA receptors, thereby inhibiting glutamate release from nerve terminals. biosynth.com In the context of cancer, research has indicated that derivatives of this compound can induce apoptosis through the activation of caspase pathways, highlighting their potential as anticancer agents.

The versatility of the this compound scaffold allows for its use as an intermediate in the synthesis of compounds targeting a range of biological entities, including enzymes and receptors involved in various cellular processes. chemimpex.com

Caspase Pathway Activation in Apoptosis Induction

A significant area of research for pyridine derivatives, including those related to this compound, is their ability to induce apoptosis, or programmed cell death, in cancer cells. The caspase cascade is a central component of the apoptotic machinery. nih.gov

Studies on derivatives of 2-chloro-4-hydroxypyridine (B96057) have demonstrated their capacity to activate these crucial caspase pathways. Flow cytometry analysis has confirmed that treatment of human cancer cell lines with such compounds leads to an increased rate of apoptosis, directly linked to the activation of caspases. Similarly, research on 2-bromo-3-chloro-5-(trifluoromethyl)pyridine, a related compound, has shown that it induces apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.

The activation of caspases can be initiated through two primary pathways: the extrinsic or death receptor pathway, and the intrinsic or mitochondrial pathway. nih.gov Activation of initiator caspases, such as caspase-8 and caspase-9, leads to a cascade that ultimately activates executioner caspases like caspase-3, which are responsible for the biochemical and morphological changes associated with apoptosis. nih.gov The ability of this compound derivatives to trigger this cascade underscores their therapeutic potential in oncology.

Generation of Hydroxyl Radicals in Antimicrobial Action

The antimicrobial properties of certain pyridine derivatives have been linked to their ability to generate reactive oxygen species (ROS), particularly hydroxyl radicals. These highly reactive molecules can inflict significant damage on essential cellular components of microorganisms, including DNA and proteins, leading to cell death.

One study on various pyridine derivatives revealed significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of this antimicrobial action was attributed to the generation of hydroxyl radicals. In a different context, the presence of hydrogen peroxide can mediate the release of ferrous ions, which in turn catalyze the formation of destructive hydroxyl radicals, causing damage to bacterial cell membranes. mdpi.com This mechanism of action provides a promising avenue for the development of new antimicrobial agents to combat the growing threat of multidrug-resistant pathogens. mdpi.com

Inhibition of Specific Enzymes (e.g., Xanthine (B1682287) Dehydrogenase, Telomerase)

The this compound scaffold has been instrumental in the development of inhibitors for specific enzymes implicated in various diseases.

Xanthine Dehydrogenase: 5-chloro-2-hydroxypyridine (B146416), a related isomer, has been utilized in studies investigating the enzyme xanthine dehydrogenase. sigmaaldrich.com This enzyme is involved in the metabolism of purines and its inhibition is a therapeutic strategy for conditions like gout. nih.gov

Telomerase: Derivatives of 2-chloropyridine (B119429) have been synthesized and evaluated for their ability to inhibit telomerase, an enzyme crucial for the maintenance of telomeres and implicated in the immortalization of cancer cells. nih.govnih.gov A series of new 2-chloropyridine derivatives featuring a 1,3,4-oxadiazole (B1194373) moiety were synthesized, with some compounds exhibiting potent activity against gastric cancer cells. nih.gov Notably, one compound, 2-chloro-5-(((5-(2-hydroxy-4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)pyridine, displayed significant telomerase inhibitory activity with an IC50 value of 2.3 ± 0.07 μM. nih.gov Molecular docking studies have been employed to understand the binding interactions of these inhibitors within the active site of telomerase. nih.govnih.gov

Modulation of Major Facilitator Superfamily (MFS) Transporters

Major Facilitator Superfamily (MFS) transporters are a class of membrane proteins involved in the transport of a wide variety of substrates across cell membranes. In fungi, they can play a significant role in multidrug resistance.

Research on the phytopathogenic fungus Alternaria alternata has revealed that this compound (CHP) can impact its growth and development. plos.orgnih.gov Fungal mutants lacking a specific MFS transporter, AaMFS19, showed increased sensitivity to CHP. plos.orgnih.gov The wild-type strain of A. alternata exhibited a dose-dependent sensitivity to CHP, with an IC50 of approximately 2.6 mM. plos.orgnih.gov Treatment with CHP was found to reduce radial growth, conidia formation and germination, and increase hyphal branching. plos.orgnih.gov

Furthermore, another MFS transporter in A. alternata, designated AaMFS54, has also been implicated in resistance to CHP. nih.gov Mutants lacking this transporter also displayed increased sensitivity to the compound. nih.gov These findings suggest that this compound interacts with and is likely a substrate for these MFS transporters, and its modulation of their function could be a potential strategy for antifungal development.

DNA Gyrase II Inhibition via Molecular Docking (Related Pyridine Derivatives)

DNA gyrase is a type II topoisomerase enzyme essential for bacterial DNA replication and is a well-validated target for antibacterial drugs. The inhibition of this enzyme disrupts bacterial proliferation.

While direct studies on this compound are not specified, molecular docking studies have been performed on a series of 48 new pyridine derivatives to evaluate their potential as inhibitors of DNA gyrase from Salmonella typhi. growingscience.com These studies have shown that many of these pyridine derivatives exhibit better binding affinities to the enzyme's active site compared to standard antibiotics. growingscience.com

Furthermore, research on a series of pyridine 3-carboxamide derivatives has identified potent inhibitors of both DNA gyrase and topoisomerase IV, another bacterial type II topoisomerase. whiterose.ac.uk The most potent compounds in this series had IC50 values in the nanomolar range against these enzymes. whiterose.ac.uk These findings highlight the potential of the pyridine scaffold in the design of novel antibacterial agents targeting DNA gyrase.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For this compound and its derivatives, SAR studies have provided valuable insights into the structural features required for specific biological activities.

The synthesis of various analogs and the evaluation of their biological effects allow for the identification of key functional groups and their influence on potency and selectivity. For instance, in the development of the non-opioid analgesic agent ABT-594, which contains the 2-chloro-5-pyridyloxy moiety derived from this compound, initial SAR studies were critical in identifying the optimal substituents for potent activity at neuronal nicotinic acetylcholine receptors. tandfonline.com

In the context of telomerase inhibitors, the synthesis of a series of 2-chloropyridine derivatives with a 1,3,4-oxadiazole moiety allowed for the exploration of how different substituents on the phenyl ring attached to the oxadiazole affect the antiproliferative and telomerase inhibitory activity. nih.gov This systematic modification is a classic example of SAR, leading to the identification of compounds with enhanced potency. nih.gov

Influence of the Hydroxypyridine Moiety and Substituents on Activity

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. For derivatives of this compound, both the core hydroxypyridine structure and the nature of its substituents are determinant factors for biological activity.

The hydroxypyridine portion of the molecule is often a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity. nih.gov It can form critical hydrogen bonds and coordinate with metal ions in the active sites of enzymes, anchoring the molecule to its biological target. nih.govresearchgate.net Research has frequently identified the hydroxypyridine moiety as the primary site of interaction responsible for a compound's activity. dovepress.com For instance, in a series of alkaloids studied for their neuroprotective effects, the hydroxypyridine moiety was deemed the key interaction site for acetylcholinesterase inhibition. dovepress.com

While the core is essential, substituents at various positions on the pyridine ring modulate the electronic properties, lipophilicity, and steric profile of the molecule, which in turn fine-tunes its biological action. The introduction of a chlorine atom, for example, can increase lipophilicity, enhance non-bonding interactions, and prevent metabolic hydroxylation at the site of substitution. researchgate.net The following research findings illustrate the profound impact of substituents on the activity of hydroxypyridine derivatives.

Antimicrobial and Antiparasitic Activity

The influence of substituents is clearly demonstrated in the development of agents against various pathogens. In one study, a series of 3-hydroxypyridine (B118123) derivatives were synthesized and tested against the protozoan Leishmania mexicana. The research highlighted that acetylated derivatives yielded the most remarkable inhibitory results, indicating the significant role of the acyl group substituent. Furthermore, the study revealed a high degree of structural sensitivity; a derivative with an eleven-carbon alcohol moiety and a three-carbon acyl chain showed no inhibitory activity, demonstrating that subtle structural differences can completely abolish biological function.

| Derivative Type | Substituent Feature | Activity against L. mexicana |

| Hydroxyalkyl derivatives | Varied linear haloalkanols (C6 to C12) | Moderate |

| Acyloxyalkyl derivatives | Acetylated versions of hydroxyalkyl derivatives | Best inhibitory results |

| Specific derivative (9o) | 11-carbon alcohol, 3-carbon acyl chain | No inhibitory activity |

This table summarizes findings on how different substituent chains on a hydroxypyridine core affect its activity against Leishmania mexicana.

Similarly, in the pursuit of new antibacterial agents, researchers synthesized a series of 3-hydroxypyridine-4-one derivatives. Their findings showed that a compound featuring an electron-donating methoxy (B1213986) (-OCH3) group at the meta position of an attached phenyl ring was the most active against S. aureus and E. coli. This underscores the importance of both the electronic nature and the specific placement of the substituent.

Antifibrotic Activity

Research into pyridinone compounds as multi-target anti-fibrotic agents also highlights the impact of ring substituents. Starting with leading compounds like pirfenidone, which has a methyl group at the 5-position, new derivatives were synthesized by replacing this group with either a trifluoromethyl (-CF3) or a chloro (-Cl) group. This modification was intended to overcome rapid metabolism and enhance activity. The results were significant, with one derivative, compound 5b, demonstrating an anti-fibrotic potency approximately 34 times greater than the control compound, AKF-PD.

| Compound | 5-Position Substituent | Relative Anti-fibrotic Activity |

| Pirfenidone (PFD) | -CH3 | Baseline |

| Fluorofenidone (AKF-PD) | -CH3 (on N-phenyl group) | Positive Control |

| Compound 5b | Not specified, but a modification of the core | ~34x more potent than AKF-PD |

This table shows the effect of modifying the substituent at the 5-position of the pyridone ring on anti-fibrotic activity.

Enzyme Inhibition and Neurological Activity

The hydroxypyridine scaffold is also central to compounds targeting enzymes and receptors in the nervous system. The potent, non-opioid analgesic agent ABT-594, which acts on neuronal nicotinic acetylcholine receptors, is a derivative of this compound. In this molecule, the hydroxyl group is functionalized with an (R)-5-(2-Azetidinylmethoxy) substituent, a modification that confers high potency and selectivity.

In studies of acetylcholinesterase-inhibiting alkaloids, it was found that while the hydroxypyridine moiety is the key site of interaction, the attached alkyl side chain also influences the inhibitory effect, showcasing a cooperative relationship between the core and its substituent. dovepress.com Furthermore, research on platinum-based complexes has shown that fluoromethylated substituents on an ancillary pyridine ring can significantly enhance cytotoxic activity under light irradiation, making them effective photosensitizers. rsc.orgcsic.es This again points to the ability of substituents to introduce entirely new functionalities to the parent scaffold.

Agrochemical Research and Development Applications

Utilization as a Key Intermediate in Agrochemicals

2-Chloro-5-hydroxypyridine serves as a crucial intermediate in the synthesis of a wide array of agrochemicals. chemimpex.cominnospk.com The reactivity of both the chlorine atom and the hydroxyl group allows for various chemical modifications, enabling the creation of complex molecules with specific biological activities. ontosight.ai The chlorine atom at the 2-position can undergo nucleophilic substitution reactions, while the hydroxyl group at the 5-position can be functionalized, providing a pathway to diverse chemical structures. innospk.comontosight.ai

This versatility makes it a valuable precursor for producing active pharmaceutical ingredients (APIs) and, similarly, for the synthesis of herbicides and fungicides in the agrochemical sector. innospk.com Its role as a foundational chemical building block is instrumental in the development of new and effective crop protection solutions. chemimpex.com The strategic incorporation of the pyridine (B92270) ring, facilitated by intermediates like this compound, has been shown to enhance the activity of agrochemical compounds. researchgate.net

For instance, derivatives of this compound are used in the synthesis of various pesticides. ontosight.ai The ability to modify the core structure of this intermediate allows researchers to fine-tune the properties of the final product, aiming for higher efficacy and better environmental profiles. chemimpex.com

Role in the Formulation of Herbicides and Fungicides

The structural attributes of this compound make it a valuable component in the formulation of both herbicides and fungicides. innospk.com Pyridine-based compounds, in general, are integral to the development of a range of pesticides. nih.gov

In herbicide development, intermediates derived from chloropyridines are used to create compounds that can effectively control unwanted weeds. For example, 2-chloro-5-methylpyridine (B98176), a related compound, is an intermediate in the synthesis of fluazifop-butyl, a selective grass herbicide. google.comepo.org This highlights the general importance of the chlorinated pyridine scaffold in creating herbicidally active molecules. The principles of using such intermediates extend to those derived from this compound for synthesizing targeted herbicides.

Similarly, in the realm of fungicides, pyridine-containing compounds have demonstrated significant efficacy. chempanda.com The pyridine moiety is a component of several successful fungicides. researchgate.net The functional groups on this compound allow for its incorporation into larger molecules designed to combat fungal pathogens in crops, thereby protecting agricultural yield.

Research on Novel Pesticidal Agents Containing Pyridine Scaffolds

The pyridine ring is a significant scaffold in the discovery of new and effective pesticides. researchgate.net Research has shown that incorporating a pyridine ring into a pesticide's molecular structure can enhance its biological activity. researchgate.net Consequently, there is ongoing research into novel pesticidal agents that feature this heterocyclic system.

Scientists are actively exploring pyridine derivatives for various insecticidal, herbicidal, and fungicidal properties. nih.gov Studies have shown that certain pyridine derivatives exhibit potent insecticidal activity. acs.org The development of new agrochemicals often involves creating and screening libraries of compounds, and pyridine-based structures are a key focus of this research. nih.gov

The use of this compound and similar intermediates is central to these research efforts. By starting with a versatile and reactive building block, chemists can efficiently synthesize a diverse range of novel compounds for biological screening. ontosight.ai This approach accelerates the discovery of new lead compounds that could eventually become the next generation of crop protection products. nih.gov The exploration of pyridine derivatives continues to be a promising avenue for innovation in the agrochemical industry. researchgate.net

Advanced Spectroscopic and Computational Chemistry Studies

Spectroscopic Characterization of 2-Chloro-5-hydroxypyridine